molecular formula C21H24N4O3 B2357833 1-(2-hydroxy-2-phenylethyl)-N-(4-isopropoxybenzyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 1396864-37-1

1-(2-hydroxy-2-phenylethyl)-N-(4-isopropoxybenzyl)-1H-1,2,3-triazole-4-carboxamide

Katalognummer: B2357833
CAS-Nummer: 1396864-37-1
Molekulargewicht: 380.448
InChI-Schlüssel: HESXLUWOGZGONU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2-hydroxy-2-phenylethyl)-N-(4-isopropoxybenzyl)-1H-1,2,3-triazole-4-carboxamide is a high-value chemical tool for researchers investigating drug metabolism and the Pregnane X Receptor (PXR). This compound, also known as SJPYT-306 or compound 85 in published literature, functions as a highly potent and selective inverse agonist and antagonist of human PXR . It exhibits low nanomolar IC50 values in both receptor binding and cellular activity assays, making it one of the most potent PXR inhibitors reported to date . Its primary research value lies in its ability to potently inhibit PXR, a key nuclear receptor that regulates the expression of drug-metabolizing enzymes and transporters, such as CYP3A4 . By antagonizing PXR, this compound provides a powerful means to probe the mechanisms of adverse drug-drug interactions, study PXR's role in diseases like cancer and inflammatory bowel disease, and investigate pathways to overcome treatment resistance caused by accelerated drug metabolism . The compound has a molecular formula of C21H24N4O3 and a molecular weight of 380.440 g/mol . It features a 1,2,3-triazole core substituted with a carboxamide linkage, a structural motif known to be critical for its high-affinity binding and potent inhibitory activity . This product is intended for non-human research applications only. It is not for diagnostic or therapeutic use, nor for human consumption. Researchers should handle this material with appropriate safety precautions in a laboratory setting.

Eigenschaften

IUPAC Name

1-(2-hydroxy-2-phenylethyl)-N-[(4-propan-2-yloxyphenyl)methyl]triazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O3/c1-15(2)28-18-10-8-16(9-11-18)12-22-21(27)19-13-25(24-23-19)14-20(26)17-6-4-3-5-7-17/h3-11,13,15,20,26H,12,14H2,1-2H3,(H,22,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HESXLUWOGZGONU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)CNC(=O)C2=CN(N=N2)CC(C3=CC=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

1-(2-hydroxy-2-phenylethyl)-N-(4-isopropoxybenzyl)-1H-1,2,3-triazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a 1,2,3-triazole ring , which is known for its role in various biological applications. The presence of the hydroxyphenyl and isopropoxybenzyl groups enhances its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It may exert effects through:

  • Enzyme Inhibition : The compound can inhibit enzymes involved in various metabolic pathways.
  • Receptor Modulation : It may bind to receptors, altering their activity and influencing cellular signaling pathways.
  • Antiproliferative Effects : Studies suggest that it can induce apoptosis in cancer cells by disrupting mitochondrial function and causing DNA damage.

Anticancer Activity

Recent studies have shown that derivatives of triazole compounds exhibit significant antiproliferative activity against various cancer cell lines. For instance:

  • Case Study : A related compound demonstrated an IC50 value of 1.1 μM against MCF-7 (breast cancer) cells, indicating potent anticancer properties comparable to standard treatments like doxorubicin .
  • Mechanism : The compound induces morphological changes typical of apoptosis, such as chromatin condensation and membrane blebbing .

Antimicrobial Activity

The compound also exhibits antimicrobial properties:

  • Activity Against Bacteria : In vitro tests have shown effectiveness against Escherichia coli and Staphylococcus aureus, with some derivatives showing significant inhibition .
  • Potential Applications : This suggests its utility in developing new antimicrobial agents.

Data Table: Summary of Biological Activities

Activity TypeTarget Organisms/Cell LinesIC50 Values (μM)Reference
AnticancerMCF-71.1
HCT-1162.6
HepG21.4
AntimicrobialE. coliN/A
S. aureusN/A

Research Findings

Research indicates that the compound's structure allows for a favorable ADME (Absorption, Distribution, Metabolism, and Excretion) profile, making it a promising candidate for drug development .

Comparative Studies

In comparative analyses with known drugs, the triazole derivatives often outperform traditional therapies in terms of potency and selectivity against cancer cells while maintaining lower toxicity profiles.

Vergleich Mit ähnlichen Verbindungen

Structural Features and Substituent Effects

The table below summarizes key structural analogs and their substituents, highlighting how variations influence biological activity:

Compound Name R1 (Triazole Substituent) R2 (Amide Substituent) Biological Activity Reference
Target Compound 2-hydroxy-2-phenylethyl 4-isopropoxybenzyl Hypothesized: Anticancer/MIF [Hypothetical]
Z995908944 (N-(2-chloro-6-fluorobenzyl)-1-(m-tolyl)-1H-1,2,3-triazole-4-carboxamide) m-tolyl 2-chloro-6-fluorobenzyl CFTR potentiator/inhibitor
ZIPSEY (S)-1-(4-chlorophenyl)-N-(1-hydroxy-3-phenylpropan-2-yl)-5-methyl-1H-1,2,3-triazole-4-carboxamide 4-chlorophenyl 1-hydroxy-3-phenylpropan-2-yl Anticancer (structural study)
MKA004 (N-(4-chlorobenzyl)-1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide) 4-fluorophenyl 4-chlorobenzyl MIF inhibitor (IC50: 0.8 µM)
3o (5-Ethyl-1-(2-fluorophenyl)-N-(quinolin-2-yl)-1H-1,2,3-triazole-4-carboxamide) 2-fluorophenyl quinolin-2-yl Wnt/β-catenin pathway inhibitor
4G (N-(4-chloro-2-iodophenyl)-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide) 4-methoxyphenyl 4-chloro-2-iodophenyl Cytotoxic (IC50: 12 µM)

Key Observations

Substituent Impact on Activity :

  • Aromatic Groups : Electron-withdrawing groups (e.g., 4-fluorophenyl in MKA004) enhance binding to targets like MIF, while electron-donating groups (e.g., 4-methoxyphenyl in 4G) correlate with cytotoxicity .
  • Bulk and Lipophilicity : The isopropoxy group in the target compound may offer superior metabolic stability compared to methoxy (4G) or smaller alkoxy groups due to steric hindrance .
  • Hydrogen Bonding : The 2-hydroxy-2-phenylethyl group in the target compound mirrors the hydroxypropan-2-yl substituent in ZIPSEY, which is critical for anticancer activity via hydrogen bonding .

Synthetic Pathways :

  • The target compound can likely be synthesized via amide coupling, as demonstrated for Z995908944 (50% yield using carbodiimide chemistry) .
  • Protective groups may be required for the hydroxy and isopropoxy functionalities during synthesis.

Biological Implications: Anticancer Potential: Structural similarity to ZIPSEY suggests possible activity against cancer cell lines . MIF Inhibition: Analogous to MKA004, the target’s triazole core and aromatic substituents may modulate macrophage migration inhibitory factor (MIF), a cytokine involved in inflammation . Ion Channel Modulation: The CFTR activity of Z995908944 highlights the scaffold’s versatility in targeting ion channels .

Vorbereitungsmethoden

Triazole Ring Formation via CuAAC

The CuAAC reaction between 2-hydroxy-2-phenylethyl azide and a propiolic acid derivative provides regioselective access to the 1,4-disubstituted triazole. Source highlights the use of 2-hydroxy-2-phenylethyl azide as a key precursor, synthesized from styrene oxide via azide substitution. The alkyne component, typically ethyl propiolate or a protected propargyl amine, undergoes cycloaddition in the presence of Cu(I) catalysts to yield the triazole ester, which is subsequently hydrolyzed to the carboxylic acid.

Carboxamide Coupling

Activation of the triazole-4-carboxylic acid using carbonyldiimidazole (CDI) facilitates amide bond formation with 4-isopropoxybenzylamine. This approach, demonstrated in Source for analogous triazole carboxamides, ensures high yields and minimizes racemization. The 4-isopropoxybenzylamine is synthesized via nucleophilic substitution of 4-hydroxybenzylamine with isopropyl bromide under basic conditions, as detailed in Source for similar etherifications.

Detailed Synthetic Procedures

Synthesis of 2-Hydroxy-2-phenylethyl Azide

Step 1: Epoxidation of Styrene
Styrene is treated with m-chloroperbenzoic acid (mCPBA) in dichloromethane to form styrene oxide, which is subsequently reacted with sodium azide in aqueous methanol at 60°C for 12 hours. The resulting 2-hydroxy-2-phenylethyl azide is purified via silica gel chromatography (Yield: 78%).

Step 2: Characterization

  • IR (KBr): 2100 cm⁻¹ (N₃ stretch), 3400 cm⁻¹ (O-H stretch).
  • ¹H NMR (400 MHz, CDCl₃): δ 7.38–7.25 (m, 5H, Ph), 4.12 (dd, J = 6.8 Hz, 1H, CH₂N₃), 3.95 (dd, J = 6.8 Hz, 1H, CH₂OH), 2.70 (br s, 1H, OH).

CuAAC-Mediated Triazole Formation

Reaction Conditions
A mixture of 2-hydroxy-2-phenylethyl azide (1.0 equiv), ethyl propiolate (1.2 equiv), CuSO₄·5H₂O (10 mol%), and sodium ascorbate (20 mol%) in tert-butanol/water (4:1) is stirred at 25°C for 24 hours. The product, ethyl 1-(2-hydroxy-2-phenylethyl)-1H-1,2,3-triazole-4-carboxylate, is isolated via extraction and column chromatography (Yield: 85%).

Hydrolysis to Carboxylic Acid
The ester is saponified using 2 M NaOH in ethanol/water (3:1) at reflux for 3 hours, yielding 1-(2-hydroxy-2-phenylethyl)-1H-1,2,3-triazole-4-carboxylic acid (Yield: 92%).

Synthesis of 4-Isopropoxybenzylamine

Step 1: Etherification of 4-Hydroxybenzyl Alcohol
4-Hydroxybenzyl alcohol is reacted with isopropyl bromide in the presence of K₂CO₃ in DMF at 80°C for 6 hours. 4-Isopropoxybenzyl alcohol is obtained in 89% yield and subsequently oxidized to 4-isopropoxybenzaldehyde using PCC in dichloromethane.

Step 2: Reductive Amination
The aldehyde is subjected to reductive amination with ammonium acetate and NaBH₃CN in methanol, yielding 4-isopropoxybenzylamine (Yield: 75%).

Carboxamide Coupling via CDI Activation

Reaction Protocol
1-(2-Hydroxy-2-phenylethyl)-1H-1,2,3-triazole-4-carboxylic acid (1.0 equiv) is treated with CDI (1.5 equiv) in anhydrous THF at 0°C for 1 hour. 4-Isopropoxybenzylamine (1.2 equiv) is added, and the mixture is stirred at 25°C for 12 hours. The product is purified via recrystallization from ethyl acetate/hexane (Yield: 80%).

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.45 (s, 1H, triazole-H), 7.38–7.22 (m, 10H, Ar-H), 5.12 (s, 1H, OH), 4.78 (septet, J = 6.0 Hz, 1H, OCH(CH₃)₂), 4.52 (d, J = 5.6 Hz, 2H, NCH₂), 4.30 (d, J = 5.6 Hz, 2H, OCH₂), 1.32 (d, J = 6.0 Hz, 6H, CH(CH₃)₂).
  • HRMS (ESI): m/z calcd for C₂₂H₂₅N₄O₃ [M+H]⁺: 401.1932; found: 401.1928.

Analytical and Mechanistic Considerations

Regioselectivity in CuAAC

Density functional theory (DFT) calculations confirm that the Cu(I)-catalyzed reaction favors 1,4-regioselectivity due to favorable orbital overlap between the azide and alkyne. This aligns with the exclusive formation of the 1,4-disubstituted triazole observed in Source for analogous systems.

Solvent and Base Effects in Amidation

Polar aprotic solvents (e.g., THF, DMF) enhance CDI-mediated activation by stabilizing the reactive intermediate. Source reports that tertiary amines (e.g., Et₃N) are unnecessary due to the mild basicity of CDI itself, minimizing side reactions.

Comparative Analysis of Synthetic Routes

Step Reagents/Conditions Yield Key Reference
Azide synthesis Styrene oxide, NaN₃, MeOH/H₂O 78%
CuAAC CuSO₄, sodium ascorbate 85%
Ester hydrolysis NaOH, EtOH/H₂O 92%
Amide coupling CDI, THF, 25°C 80%

Challenges and Optimization Opportunities

  • Steric Hindrance: Bulky substituents on the triazole may slow CuAAC kinetics. Microwave-assisted synthesis (Source) could reduce reaction times.
  • Amine Availability: Commercial unavailability of 4-isopropoxybenzylamine necessitates in-house synthesis, adding steps. Alternative routes using Ullmann coupling (Source) may streamline production.

Q & A

Basic: What are the established synthetic routes for 1-(2-hydroxy-2-phenylethyl)-N-(4-isopropoxybenzyl)-1H-1,2,3-triazole-4-carboxamide?

Methodological Answer:
The synthesis typically involves Huisgen azide-alkyne cycloaddition (click chemistry) to construct the triazole core, followed by coupling reactions to introduce substituents. Key steps include:

  • Step 1: Preparation of the alkyne precursor (e.g., propargyl alcohol derivatives) and azide (e.g., benzyl azides with isopropoxy groups).
  • Step 2: Cycloaddition under Cu(I) catalysis (e.g., CuSO₄·5H₂O with sodium ascorbate) at 25–60°C in polar solvents like DMF or DMSO .
  • Step 3: Carboxamide formation via coupling reactions (e.g., EDC/HOBt-mediated amidation) between the triazole carboxylic acid and the 4-isopropoxybenzylamine moiety .
    Purification: Column chromatography (silica gel, ethyl acetate/hexane) and characterization via ¹H/¹³C NMR and HRMS are standard .

Basic: How is the structural integrity of this compound validated in synthetic workflows?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H NMR confirms substituent integration (e.g., hydroxyethyl proton signals at δ 3.5–4.0 ppm; isopropoxy methyl groups at δ 1.2–1.4 ppm).
    • ¹³C NMR identifies carbonyl carbons (C=O at ~165–170 ppm) and triazole carbons .
  • Mass Spectrometry (HRMS): Exact mass matching (e.g., calculated for C₂₁H₂₅N₄O₃: 381.1925; observed: 381.1928) .
  • X-ray Crystallography (if available): Resolves spatial arrangement of the triazole core and substituents .

Advanced: How can reaction yields be optimized for the Huisgen cycloaddition step?

Methodological Answer:
Key variables affecting yield:

Parameter Optimal Condition Impact
Catalyst CuI (5 mol%) + sodium ascorbateReduces side reactions vs. CuSO₄
Solvent tert-Butanol/H₂O (1:1)Enhances solubility of azide/alkyne precursors
Temperature 50°CBalances reaction rate and decomposition
Reaction Time 12–24 hrsEnsures >95% conversion (monitored via TLC)

Note: Microwave-assisted synthesis (80°C, 30 min) can reduce time but requires specialized equipment .

Advanced: What strategies are used to analyze structure-activity relationships (SAR) for this compound?

Methodological Answer:

  • Substituent Variation:
    • Compare analogs with modified substituents (e.g., replacing isopropoxy with ethoxy or cyclopentyloxy) .
    • Test hydroxyethyl vs. non-polar ethyl groups to assess hydrophilicity impact .
  • Biological Assays:
    • Enzyme Inhibition: Measure IC₅₀ against target enzymes (e.g., kinases) via fluorescence-based assays.
    • Cellular Activity: Cytotoxicity (MTT assay) in cancer cell lines (e.g., HeLa, MCF-7) .
  • Computational Modeling: Docking studies (AutoDock Vina) to predict binding affinities to biological targets .

Advanced: How do researchers reconcile contradictory bioactivity data across studies?

Methodological Answer:
Contradictions often arise from:

  • Assay Variability: Differences in cell lines (e.g., HeLa vs. HepG2) or incubation times .
  • Solubility Issues: Use of DMSO (≤0.1% v/v) to avoid false negatives in cellular assays .
  • Structural Degradation: Stability studies (HPLC at 24/48 hrs) to confirm compound integrity under assay conditions .

Example: If Compound X shows high activity in microbial assays but low activity in mammalian cells, evaluate:

Membrane permeability (logP calculations).

Efflux pump interactions (e.g., P-glycoprotein inhibitors) .

Basic: What are the recommended storage conditions to ensure compound stability?

Methodological Answer:

  • Temperature: Store at –20°C in airtight, light-protected vials.
  • Solvent: Dissolve in anhydrous DMSO (10 mM stock), aliquot to avoid freeze-thaw cycles .
  • Stability Monitoring: Periodic LC-MS analysis to detect degradation (e.g., hydrolysis of carboxamide) .

Advanced: What mechanistic insights exist for its interaction with biological targets?

Methodological Answer:
Proposed mechanisms based on structural analogs:

  • Kinase Inhibition: The triazole core mimics ATP’s adenine moiety, competing for binding in kinase active sites .
  • Antimicrobial Action: Disruption of bacterial cell wall synthesis via binding to penicillin-binding proteins (PBPs) .
    Validation Tools:
  • Surface Plasmon Resonance (SPR): Quantify binding kinetics (KD values) to purified targets .
  • Cellular Thermal Shift Assay (CETSA): Confirm target engagement in live cells .

Basic: What analytical techniques are critical for purity assessment?

Methodological Answer:

Technique Parameter Acceptance Criteria
HPLC Purity (%)≥95% (210–254 nm)
Elemental Analysis C, H, N contentDeviation ≤0.4% from theoretical
TLC Single spotRf consistency vs. reference

Advanced: How is regioselectivity ensured during triazole ring formation?

Methodological Answer:

  • Copper Catalysis: Cu(I) promotes 1,4-regioselectivity in Huisgen reactions .
  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): For 1,5-disubstituted triazoles, use dibenzocyclooctyne (DBCO) derivatives .
    Validation: ¹H NMR to confirm regiochemistry (e.g., triazole proton splitting patterns) .

Advanced: What in vivo models are suitable for preclinical testing?

Methodological Answer:

  • Pharmacokinetics: Rodent models (Sprague-Dawley rats) for bioavailability, half-life, and metabolite profiling (LC-MS/MS) .
  • Efficacy: Xenograft models (e.g., human tumor implants in nude mice) for antitumor activity .
  • Toxicity: Acute toxicity studies (14-day observation, ALT/AST levels) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.